molecular formula C16H15N3S B6138317 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine

3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine

Cat. No. B6138317
M. Wt: 281.4 g/mol
InChI Key: MUCKHYSYDCGXCZ-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPTP and is a thiazole derivative that has been found to have significant effects on the central nervous system.

Mechanism of Action

The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it causes mitochondrial dysfunction and oxidative stress, leading to cell death. This mechanism is similar to that of the pesticide rotenone, which is also known to cause Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
MPTP has been found to have significant effects on the central nervous system. It has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. Additionally, MPTP has been found to cause mitochondrial dysfunction and oxidative stress, leading to cell death in various cell types.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for use in lab experiments. It is a potent neurotoxin that can be used to selectively destroy dopaminergic neurons in animal models of Parkinson's disease. This allows for the study of the disease and the development of potential treatments. Additionally, MPTP has antimicrobial properties, making it a potential candidate for the development of new antibiotics.
However, there are also limitations to the use of MPTP in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, its neurotoxic effects can be irreversible, making it difficult to study the long-term effects of the compound.

Future Directions

There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease. MPTP has been used to create animal models of the disease, which can be used to study potential treatments. Additionally, MPTP has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Another area of research is the study of the mechanism of action of MPTP. While the conversion of MPTP to MPP+ is well understood, the downstream effects of MPP+ on dopaminergic neurons are still being studied. Additionally, the role of oxidative stress and mitochondrial dysfunction in the neurotoxic effects of MPTP is still being investigated.
Conclusion
In conclusion, 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MPTP is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of MPTP involves the reaction of 4-methylthiophenol with 2-bromo-3-methylpyridine to form 4-(4-methylphenyl)-1,3-thiazol-2-yl)-2-bromo-3-methylpyridine. This intermediate is then reacted with sodium azide in the presence of copper(I) iodide to form the desired compound, 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in various fields. It has been found to have neurotoxic effects on dopaminergic neurons, which has led to its use in the study of Parkinson's disease. MPTP has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, MPTP has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-(4-methylphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-5-7-13(8-6-11)14-10-20-16(18-14)19-15-12(2)4-3-9-17-15/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCKHYSYDCGXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

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